1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride
Description
1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride (CAS: 1286266-07-6) is a piperidine derivative with a 3-chloro-4-fluorobenzyl substituent. Its molecular formula is C₁₂H₁₆ClF N₂·2HCl, yielding a molecular weight of 315.64 g/mol . The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is advantageous for pharmaceutical applications. The 3-chloro and 4-fluoro groups on the benzyl ring confer unique electronic and steric properties, influencing reactivity and biological interactions.
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.2ClH/c13-11-7-9(1-2-12(11)14)8-16-5-3-10(15)4-6-16;;/h1-2,7,10H,3-6,8,15H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGDWUSRSIOVGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=C(C=C2)F)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include steps such as recrystallization and chromatography for purification .
Chemical Reactions Analysis
1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride has a wide array of applications across different scientific disciplines:
Chemistry
- Synthesis Building Block: This compound serves as a building block for synthesizing more complex organic molecules. It can be utilized in various chemical reactions, including nucleophilic substitutions and oxidation-reduction reactions.
Biology
- Biological Activity: The compound is studied for its interactions with biological targets such as enzymes and receptors. Preliminary studies indicate potential effects on neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting implications for mood disorders and other neurological conditions.
Medicine
- Therapeutic Applications: Ongoing research aims to explore its potential as a precursor for developing new pharmaceutical agents. Its structural properties may lead to the development of novel treatments targeting various diseases, including psychiatric conditions.
Industry
- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds, contributing to the chemical industry.
Research indicates several promising biological activities associated with this compound:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antibacterial properties. Specific Minimum Inhibitory Concentration (MIC) values are yet to be established through comprehensive studies.
Enzyme Inhibition
A notable study demonstrated that derivatives related to this compound could significantly inhibit the diphenolase activity of tyrosinase, with IC50 values indicating potent inhibitory effects.
Case Studies
Case Study 1: Enzyme Inhibition
A focused study evaluated the inhibitory effects of various piperidine derivatives on tyrosinase activity, revealing significant inhibition capabilities for related compounds.
Case Study 2: Antibacterial Screening
Another investigation assessed a series of piperidine derivatives against Gram-positive and Gram-negative bacteria. Related compounds showed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating potential applications in developing antibacterial agents.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved depend on the specific application and context of its use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride
- Molecular Formula : C₁₂H₁₈Cl₂N₂
- Molecular Weight : 261.19 g/mol
- Key Differences: Lacks the 4-fluoro substituent, resulting in reduced electron-withdrawing effects. The mono-hydrochloride form (vs. dihydrochloride) may lower aqueous solubility.
1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine Dihydrochloride
Heterocyclic and Functional Group Modifications
1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine Dihydrochloride (DDO-02003)
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride
GBR 12783 Dihydrochloride
1-(2,6-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride
Comparative Data Table
Biological Activity
1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
The synthesis of this compound typically involves the nucleophilic substitution reaction between 3-chloro-4-fluorobenzyl chloride and piperidin-4-amine. This reaction is conducted in the presence of a base such as sodium hydroxide or potassium carbonate under controlled conditions to optimize yield and purity. The final product is often purified through recrystallization and chromatography to obtain the dihydrochloride salt form.
Chemical Formula: C12H16ClFN2·2HCl
Molecular Weight: 315.64 g/mol
CAS Number: 1286266-07-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanism often involves modulation of enzymatic activity, which can lead to significant biochemical effects. For instance, it acts as an inhibitor or modulator in pathways involving neurotransmitter systems or metabolic processes.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antibacterial properties, although specific MIC (Minimum Inhibitory Concentration) values are yet to be established in comprehensive studies.
- Enzyme Inhibition: The compound has been evaluated for its potential as an inhibitor of enzymes such as tyrosinase, which is involved in melanin biosynthesis. Kinetic studies have shown that derivatives related to this compound can act as competitive inhibitors .
Case Study 1: Enzyme Inhibition
A study focused on the inhibitory effects of various piperidine derivatives, including this compound, demonstrated that these compounds could significantly inhibit the diphenolase activity of tyrosinase. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent inhibitory effects .
Case Study 2: Antibacterial Screening
Another investigation evaluated a series of piperidine derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. While specific data on this compound was not highlighted, related compounds showed promising MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, suggesting potential applications in developing antibacterial agents .
Comparative Analysis
Q & A
Q. What are the key synthetic routes for preparing 1-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step routes starting with halogenated benzyl precursors (e.g., 3-chloro-4-fluorobenzyl bromide) and piperidin-4-amine derivatives. Key steps include nucleophilic substitution to attach the benzyl group to the piperidine ring, followed by salt formation with HCl. Optimization strategies include:
- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., amine alkylation) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates for substitution steps .
- Inert atmosphere : Using nitrogen/argon to prevent oxidation of sensitive intermediates .
- Purification : Recrystallization or column chromatography to isolate the dihydrochloride salt .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what are the critical spectral markers?
Q. How does the dihydrochloride salt form influence the compound's solubility and stability under various storage conditions?
The dihydrochloride salt improves aqueous solubility (critical for in vitro assays) due to ionic interactions with water. Stability is enhanced by:
- Low-temperature storage : -20°C in airtight containers to prevent hydrolysis .
- Desiccants : Silica gel packs mitigate moisture-induced degradation .
- Light avoidance : Amber vials prevent photodegradation of the aromatic chloro-fluorobenzyl group .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental data regarding reactivity or biological activity?
- Iterative validation : Use quantum chemical calculations (e.g., DFT) to model reaction pathways or binding modes, then validate with kinetic studies or receptor-binding assays .
- Data-driven optimization : Apply machine learning to correlate computational descriptors (e.g., Hammett constants) with experimental outcomes (e.g., IC₅₀ values) .
- Error analysis : Cross-check computational parameters (e.g., solvent models) against experimental conditions (e.g., pH, ionic strength) .
Q. How can researchers design experiments to elucidate the compound's mechanism of action in modulating biological targets like GPCRs?
- In vitro binding assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) to determine affinity (Kᵢ) for target receptors .
- Functional assays : Measure second-messenger responses (e.g., cAMP levels) to classify the compound as an agonist/antagonist .
- Structural analogs : Synthesize derivatives with modified halogen positions (e.g., 2-chloro vs. 4-fluoro) to map SAR for receptor selectivity .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures with isomeric byproducts?
- Chiral HPLC : Resolves enantiomers using cellulose-based columns and hexane/isopropanol mobile phases .
- Ion-exchange chromatography : Separates charged impurities by exploiting the dihydrochloride’s ionic interactions .
- Crystallization screening : High-throughput solvent matrices (e.g., PEG-based) optimize crystal purity .
Q. How should researchers approach SAR studies when modifying halogen substituents on the benzyl moiety?
- Halogen scanning : Synthesize analogs with Cl/F at positions 2, 3, or 4 on the benzyl ring to assess steric/electronic effects .
- Biological testing : Compare logP (lipophilicity) and pKa (basic amine) against activity in cellular assays (e.g., membrane permeability) .
- Computational docking : Map halogen-bonding interactions with receptor pockets using software like AutoDock .
Q. What methodologies are appropriate for analyzing batch-to-batch variability in physicochemical properties during stability studies?
- Forced degradation : Expose batches to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Stability-indicating assays : Use UPLC-MS to quantify degradation products (e.g., dehalogenated byproducts) .
- Statistical control charts : Monitor critical quality attributes (e.g., melting point, solubility) across batches using Six Sigma methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
